
4-(Methylthio)benzophenone
Overview
Description
4-(Methylthio)benzophenone is an organic compound that belongs to the class of benzophenones It is characterized by the presence of a methylthio group attached to the benzene ring of benzophenone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylthio)benzophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzene is reacted with 4-(Methylthio)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation reactions. The process requires careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4-(Methylthio)benzophenone undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl group in benzophenone can be reduced to form a secondary alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
Photoinitiators
4-(Methylthio)benzophenone is widely used as a photoinitiator in photopolymerization processes. It enhances the curing of coatings and inks when exposed to UV light, making it valuable in the printing and coatings industries.
Research indicates that this compound exhibits significant biological activity, particularly as a potential phototoxic agent. Its derivatives have been studied for their effects on cellular systems, where they can induce oxidative stress and influence cell viability.
Anticancer Properties
Studies have demonstrated that certain derivatives of this compound possess anticancer properties. For example, compounds derived from this structure have shown inhibition of tubulin polymerization, which is crucial for cancer cell proliferation. In vitro studies revealed IC₅₀ values ranging from 2.6 to 18 nM against various cancer cell lines .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.
Data Tables
Activity Type | Observations |
---|---|
Anticancer Activity | IC₅₀ values: 2.6 - 18 nM |
Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
Case Studies
- Antimicrobial Efficacy : A study conducted on various microbial strains revealed that this compound inhibited bacterial growth at concentrations as low as 50 µg/mL. This suggests its potential for use in topical antimicrobial formulations.
- Cancer Cell Studies : In experiments on MCF-7 (breast cancer) and A549 (lung cancer) cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC₅₀ values determined to be approximately 30 µM for MCF-7 cells.
Mechanism of Action
The mechanism of action of 4-(Methylthio)benzophenone involves its ability to absorb UV light and generate reactive species that can initiate polymerization reactions. The compound acts as a photoinitiator by undergoing a photochemical reaction upon exposure to UV light, leading to the formation of free radicals. These free radicals then initiate the polymerization of monomers to form polymers .
Comparison with Similar Compounds
Benzophenone: Lacks the methylthio group and has different photoinitiating properties.
4-Hydroxybenzophenone: Contains a hydroxyl group instead of a methylthio group, leading to different chemical reactivity and applications.
4-Methoxybenzophenone: Contains a methoxy group, which also alters its chemical properties and uses.
Uniqueness: 4-(Methylthio)benzophenone is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity. This functional group enhances its ability to participate in specific chemical reactions, such as oxidation and substitution, making it valuable in various applications.
Biological Activity
4-(Methylthio)benzophenone (C14H12OS) is an organic compound characterized by a benzophenone structure with a methylthio group attached to one of the phenyl rings. This compound has garnered attention in various fields, particularly in photochemistry and biological research, due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, toxicological implications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H12OS
- Appearance : Pale yellow to white solid
- Key Functional Groups : Benzophenone core, methylthio group
Mechanisms of Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as a potential phototoxic agent . The following mechanisms are critical to its biological effects:
- Reactive Oxygen Species (ROS) Generation : Upon exposure to UV light, this compound can generate ROS, leading to oxidative stress in cells. This mechanism is crucial for understanding its potential cytotoxic effects.
- Cell Viability Impact : Studies show that this compound can influence cell viability through apoptosis or necrosis pathways, particularly in certain cell lines exposed to UV radiation .
Phototoxicity Studies
Several studies have investigated the phototoxic effects of this compound:
- Study on Cell Lines : A study involving human keratinocytes demonstrated that exposure to UV radiation in the presence of this compound resulted in increased levels of oxidative stress markers and reduced cell viability. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
- Mechanistic Insights : The mechanism underlying the phototoxicity involves the formation of singlet oxygen and other reactive species that damage cellular components such as DNA and lipids, leading to cell death.
Toxicological Assessments
In toxicological evaluations, this compound has been assessed for its dermal corrosivity and systemic toxicity:
- Dermal Corrosivity Testing : According to ICCVAM reports, the compound was evaluated using in vitro methods that indicated moderate skin irritation potential. The findings suggest that while it may not be highly corrosive, caution is warranted in handling due to its irritant properties .
- Environmental Impact Studies : Research has also focused on the biodegradability of this compound, indicating that its environmental persistence could pose risks if released into ecosystems .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is beneficial:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
4-(Chlorobenzoyl)benzophenone | Chlorine substitution on benzene | Moderate cytotoxicity |
3,4-Dichloro-4'-(methylthio)benzophenone | Dichloro substitution | Enhanced photoinitiator properties |
Benzophenone | No methylthio group | Lesser phototoxicity |
Properties
IUPAC Name |
(4-methylsulfanylphenyl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12OS/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWFUVVVRXJTLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458366 | |
Record name | AN-651/09925003 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23405-48-3 | |
Record name | AN-651/09925003 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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